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Introduction
Tenofovir Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor

tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections.

The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its

stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF-MF), the

1:1 molar ratio form of TAF and fumaric acid, is known to exhibit polymorphism, existing in

multiple distinct crystalline forms.

This technical guide provides an in-depth overview of the known crystalline structures of TAF

monofumarate polymorphs. It consolidates crystallographic, thermal, and spectroscopic data

from publicly available scientific literature and patent filings. A significant finding in the available

literature is the distinction between polymorphs that are true co-crystals, salts, or a mixture

thereof, a characteristic that can be elucidated by techniques such as solid-state NMR.[1]

While at least three primary polymorphic forms—designated Form I, Form II, and Form III—are

described in patent literature, detailed single-crystal X-ray diffraction data, the gold standard for

unambiguous structure determination, is not available for all.[2] However, a comprehensive

single-crystal structure has been reported for a TAF monofumarate hemihydrate, which is

described as a metastable phase featuring a mixture of co-crystal and salt characteristics.[3][4]
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This guide will present the complete data for this hemihydrate and collate the available powder

diffraction and thermal analysis data for Forms I, II, and III for comparative purposes.

Fully Characterized Structure: Tenofovir
Alafenamide Monofumarate Hemihydrate
A significant breakthrough in understanding TAF monofumarate's solid state was the successful

crystallization and single-crystal X-ray diffraction analysis of a hemihydrate form

(TAF:fumarate:H₂O = 2:2:1).[3] This form is particularly noteworthy as it exists as a phase-pure

mixture of a co-crystal (75%) and a salt (25%).[3] In the salt portion, a proton transfer occurs

from one of the fumaric acid molecules to the adenine moiety of a TAF molecule.[3]

Crystallographic Data
The definitive single-crystal X-ray diffraction results provide a detailed atomic arrangement for

this specific monofumarate form. The data is summarized in Table 1.

Table 1: Single-Crystal Crystallographic Data for Tenofovir Alafenamide Monofumarate
Hemihydrate
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Parameter Value

Chemical Formula C₄₆H₆₀N₁₂O₁₅P₂

Formula Weight 1122.99 g/mol

Crystal System Triclinic

Space Group P1

a (Å) 11.258(2)

b (Å) 13.125(3)

c (Å) 18.598(4)

α (°) 88.54(3)

β (°) 87.21(3)

γ (°) 79.12(3)

Volume (Å³) 2690.4(10)

Z 2

Calculated Density (g/cm³) 1.387

Absorption Coeff. (mm⁻¹) 0.158

F(000) 1184.0

Data sourced from Wang, J.-W., et al. (2020).[3]

Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide

insights into the thermal stability and phase transitions of the material.

TGA: The TGA curve for the hemihydrate shows a weight loss of 1.39% before 120 °C,

corresponding to the loss of the crystalline water molecule (calculated as 1.49%). After this

initial water loss, the compound is stable up to 187 °C, at which point decomposition begins.

[1]
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DSC: The DSC thermogram shows a continuous solvate loss before 120 °C, consistent with

the TGA data.[1]

Comparative Analysis of TAF Monofumarate
Polymorphs: Forms I, II, and III
While single-crystal structures are not publicly available for Forms I, II, and III, they have been

characterized using other analytical techniques, primarily Powder X-ray Diffraction (PXRD) and

thermal analysis, as detailed in patent literature.[2] Solid-state NMR studies have suggested

that Form I exists as a mixed ionization state or a pure salt, whereas Forms II and III are pure

co-crystal forms.[1]

Powder X-ray Diffraction (PXRD) Data
PXRD is a key technique for distinguishing between different polymorphic forms. The

characteristic 2θ peaks for Forms I, II, and III are summarized in Table 2.

Table 2: Comparative PXRD Data for TAF Monofumarate Polymorphs (Characteristic Peaks in

°2θ)

Form I[2] Form II[2] Form III[2]

5.3 ± 0.1 7.3 ± 0.2 5.6 ± 0.1

9.8 ± 0.1 9.4 ± 0.1 7.3 ± 0.2

10.4 ± 0.1 10.1 ± 0.1 10.5 ± 0.1

15.9 ± 0.1 - -

16.2 ± 0.1 - -

16.6 ± 0.1 - -

(Data measured with Cu-Kα

radiation)

Thermal Analysis Data
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The thermal properties of the polymorphs, such as melting point and heat of fusion, are critical

indicators of their relative stability. According to the heat of fusion rule, a higher melting point

and heat of fusion generally indicate a more thermodynamically stable form at temperatures

below the melting point.[2]

Table 3: Comparative Thermal Analysis Data for TAF Monofumarate Polymorphs

Parameter Form I Form II Form III

Melting Point 119.7 to 121.1 °C[5]
Onset: 125.8 °C;

Peak: 128.8 °C[2]
N/A

Heat of Fusion N/A 104.8 J/g[2] N/A

TGA Profile N/A

Anhydrous; no

significant mass loss

before decomposition.

[2]

Anhydrous; no

significant mass loss

before decomposition.

[2]

Hygroscopicity Hygroscopic[2] Non-hygroscopic[2] Non-hygroscopic[2]

(N/A: Data not

available in the cited

sources)

Based on the available data, Form II is the thermodynamically stable anhydrous form below its

melting point.[2]

Experimental Protocols
Preparation of Polymorphs
This protocol is based on the procedure described in patent WO 02/08241 A2.[5]

Charge a suitable reactor with tenofovir alafenamide free base, 1.0 molar equivalent of

fumaric acid, and acetonitrile.

Heat the mixture to reflux temperature to achieve complete dissolution of all solids.

Perform a hot filtration of the resulting solution to remove any particulates.
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Cool the filtrate to 5 °C and maintain at this temperature for approximately 16 hours to

induce crystallization.

Collect the resulting white solid by filtration.

Rinse the collected solid with cold acetonitrile.

Dry the product under vacuum to yield TAF Monofumarate Form I.

This protocol describes a slurry conversion method from Form I, as detailed in patent WO

2017/134089 A1.[2] Form II is identified as the thermodynamically more stable form.

Suspend TAF Monofumarate Form I in acetonitrile. A typical concentration is approximately

100 g/L.

Vigorously stir the suspension (slurry) at room temperature (20-30 °C).

Maintain the slurry for an extended period, typically 10 days or more, to allow for the

conversion to the more stable Form II.

Collect the crystals by filtration.

Optionally, wash the collected crystals with acetonitrile.

Dry the product under vacuum at room temperature.

This protocol is for the generation of single crystals suitable for X-ray diffraction, as described

by Wang, J.-W., et al. (2020).[3]

Dissolve Tenofovir Alafenamide Hemifumarate (TAF-HF, the 2:1 form) and fumaric acid in

dimethyl sulfoxide (DMSO).

Allow the solution to stand undisturbed at ambient temperature.

Slow evaporation of the solvent over several days will yield colorless, block-like single

crystals of the TAF Monofumarate Hemihydrate.

General Characterization Methodologies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/ES2806604T3/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer

using Cu-Kα radiation (λ = 1.5406 Å). The instrument is operated, for example, at 40 kV and

250 mA. Data is collected over a 2θ range of 3.0° to 40.0° with a scan speed of 5°/min.[1]

Differential Scanning Calorimetry (DSC): DSC analysis is performed on a calibrated

instrument. A sample (typically 2-5 mg) is placed in a sealed aluminum pan and heated at a

constant rate, commonly 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1]

Thermogravimetric Analysis (TGA): TGA is conducted by heating a sample (typically 5-10

mg) on a microbalance in a controlled furnace. The sample is heated at a constant rate, such

as 10 °C/min, under a nitrogen atmosphere to monitor weight loss as a function of

temperature.[1]

Solid-State Nuclear Magnetic Resonance (ssNMR): High-resolution ¹⁵N ssNMR spectra are

acquired to determine the ionization state (salt vs. co-crystal). The technique is highly

sensitive to the local chemical environment of the nitrogen atoms in the adenine moiety of

TAF.[1]

Visualizations
Polymorphic and Salt/Co-crystal Relationships
The following diagram illustrates the known relationships between the different forms of TAF

monofumarate, highlighting the conversion pathway and the nature of each solid form as

determined by ssNMR and single-crystal XRD.
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Figure 1: Relationships between TAF Monofumarate Polymorphs.

General Experimental Workflow for Polymorph
Characterization
This diagram outlines a typical workflow for the discovery and characterization of new

polymorphic forms of an API like TAF monofumarate.
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Figure 2: Workflow for Polymorph Discovery and Characterization.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1672339?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The polymorphic landscape of tenofovir alafenamide monofumarate is complex, featuring

multiple anhydrous forms and at least one hydrated form. The distinction between salt and co-

crystal states is a critical physicochemical attribute of these polymorphs. While a complete

single-crystal structural elucidation has been achieved for a metastable hemihydrate form, such

data for the primary anhydrous polymorphs (Forms I, II, and III) remains elusive in the public

domain. Form II is identified as the most thermodynamically stable anhydrous polymorph based

on thermal analysis. This guide consolidates the currently available data to aid researchers and

drug development professionals in understanding and controlling the solid-state chemistry of

this vital pharmaceutical compound. Further research, particularly the successful single-crystal

growth and analysis of Forms I, II, and III, would provide invaluable insights into their structure-

property relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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